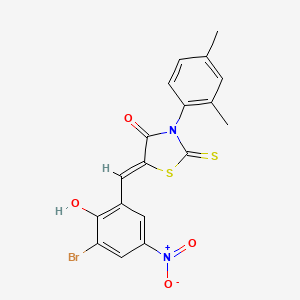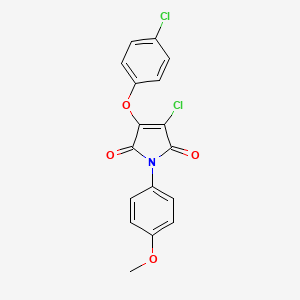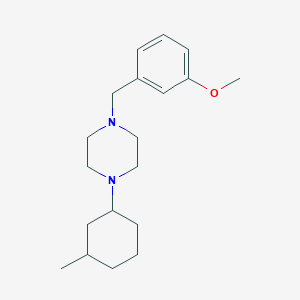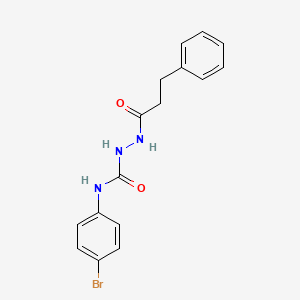![molecular formula C15H25N3O B5121346 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPBP is a synthetic molecule that belongs to the family of phenols and is commonly used in the fields of pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The 5-HT1A receptor is known to activate various intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway. This compound blocks the activation of these pathways, leading to a decrease in the downstream effects of the 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to decrease immobility time in the forced swim test, which is a measure of depression-like behavior in rodents. This compound has also been shown to decrease anxiety-like behavior in the elevated plus maze test and the light-dark box test. Additionally, this compound has been reported to have analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes without the interference of other receptors. However, one of the limitations of using this compound is its relatively low potency compared to other 5-HT1A receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound can be used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways. Finally, the development of more potent and selective 5-HT1A receptor antagonists based on the structure of this compound can lead to the discovery of new therapeutic agents for various disorders.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. This compound acts as a selective antagonist of the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological processes. This compound has various biochemical and physiological effects in animal models and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, including the investigation of the role of the 5-HT1A receptor in various neurological disorders and the development of more potent and selective 5-HT1A receptor antagonists.
Synthesemethoden
The synthesis of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 3-chloro-1-propanol. The purity of this compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been widely used in scientific research due to its ability to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is known to play a crucial role in various physiological processes such as mood regulation, anxiety, and pain perception. This compound has been used to investigate the role of the 5-HT1A receptor in various animal models of depression, anxiety, and pain. Additionally, this compound has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
Eigenschaften
IUPAC Name |
4-[3-[(4-methylpiperazin-1-yl)amino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13(16-18-11-9-17(2)10-12-18)3-4-14-5-7-15(19)8-6-14/h5-8,13,16,19H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIIFAENAVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)

